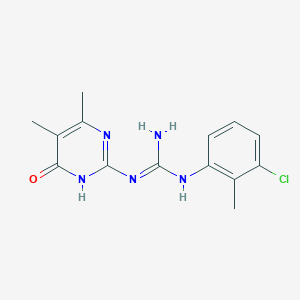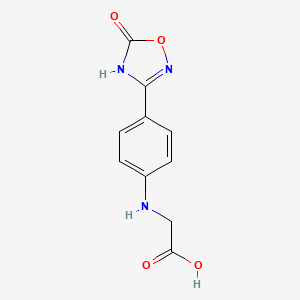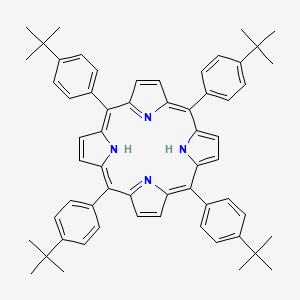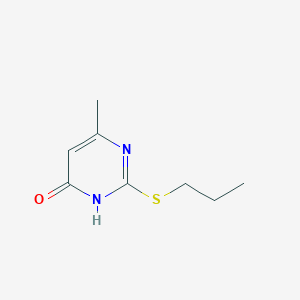
7-Chloro-2-methylquinazolin-4-ol
Übersicht
Beschreibung
7-Chloro-2-methylquinazolin-4-ol (CMQ) is a heterocyclic organic compound that belongs to the family of quinazolines. It has a molecular weight of 194.62 g/mol .
Molecular Structure Analysis
The molecular formula of this compound is C9H7ClN2O . It has a density of 1.4±0.1 g/cm3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 194.62 g/mol . It has a density of 1.4±0.1 g/cm3 . The boiling point is 202.8±33.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Anticancer and Antitumor Activity
7-Chloro-2-methylquinazolin-4-ol derivatives have shown significant potential in anticancer research. For instance, compounds related to this chemical structure have been identified as potent apoptosis inducers, demonstrating high efficacy in human breast and other mouse xenograft cancer models due to their ability to penetrate the blood-brain barrier efficiently (Sirisoma et al., 2009). Additionally, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides, similar in structure, have been shown to induce cell cycle arrest and apoptosis in human bladder carcinoma cells, indicating their promise as therapeutic agents in cancer treatment (Sonego et al., 2019).
Antimicrobial and Antiparasitic Properties
Research on compounds structurally related to this compound has also revealed antimicrobial and antiparasitic properties. For example, certain quinazoline derivatives have been explored for their potential in treating malaria and other parasitic infections. These studies suggest that modifications to the quinazoline core can lead to compounds with potent antimalarial activities (Khan et al., 2009).
Corrosion Inhibition
The quinazoline moiety, present in this compound, has been investigated for its corrosion inhibition properties. Compounds featuring the quinazoline structure have been found to significantly improve the anti-corrosion properties of certain metals, highlighting their potential use in industrial applications to protect against corrosion (El faydy et al., 2020).
Pharmacological Research
In the realm of pharmacological research, this compound and its derivatives have been synthesized and evaluated for various biological activities, including antinociceptive, anti-inflammatory, and anticonvulsant effects. These studies demonstrate the versatility of the quinazoline scaffold in medicinal chemistry and its potential to yield compounds with diverse therapeutic benefits (Wilhelm et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 7-Chloro-2-methylquinazolin-4-ol is the poly (ADP-ribose) synthetase and mammalian aspartate transcarbamylase (ATCase) . These enzymes play a crucial role in various biological processes. Poly (ADP-ribose) synthetase is involved in DNA repair, gene expression, and cell death, while ATCase is a key enzyme in the pyrimidine biosynthetic pathway .
Mode of Action
This compound acts as a competitive inhibitor of poly (ADP-ribose) synthetase and ATCase . It binds to the active sites of these enzymes, preventing their normal substrates from binding and thus inhibiting their activity .
Biochemical Pathways
By inhibiting poly (ADP-ribose) synthetase and ATCase, this compound affects the DNA repair and pyrimidine biosynthesis pathways respectively . The downstream effects of this inhibition can lead to changes in cell proliferation and survival .
Result of Action
The inhibition of poly (ADP-ribose) synthetase and ATCase by this compound can lead to disruption of DNA repair and alteration of pyrimidine biosynthesis . This can result in cellular effects such as changes in cell proliferation and survival .
Biochemische Analyse
Biochemical Properties
7-Chloro-2-methylquinazolin-4-ol plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent competitive inhibitor of poly (ADP-ribose) synthetase, with a Ki value of 1.1 μM . Additionally, it inhibits mammalian aspartate transcarbamylase (ATCase) with an IC50 value of 0.20 mM . These interactions suggest that this compound can modulate key biochemical pathways by inhibiting enzymes involved in DNA repair and nucleotide synthesis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit ATCase in a concentration-dependent manner in vitro . In vivo studies have demonstrated that this compound can inhibit ATCase in a dose-dependent manner, indicating its potential impact on cellular metabolism and nucleotide synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of poly (ADP-ribose) synthetase, binding to the enzyme’s active site and preventing the synthesis of poly (ADP-ribose) chains . This inhibition can lead to alterations in DNA repair processes and cellular responses to DNA damage. Additionally, the inhibition of ATCase by this compound affects the synthesis of nucleotides, which are essential for DNA and RNA synthesis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the inhibitory effects of this compound on ATCase are concentration-dependent and can be observed over a period of two days This suggests that the compound remains stable and effective over short-term experimental durations
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that oral administration of the compound at doses ranging from 0.2 mg to 1 mg per day can inhibit ATCase in a dose-dependent manner Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The inhibition of poly (ADP-ribose) synthetase and ATCase by this compound suggests its role in modulating nucleotide synthesis and DNA repair pathways . These interactions can affect metabolic flux and metabolite levels, potentially leading to alterations in cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. While specific transporters or binding proteins for this compound have not been extensively studied, its distribution within cells is likely influenced by its chemical properties and interactions with cellular components
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound’s ability to inhibit enzymes such as poly (ADP-ribose) synthetase and ATCase suggests that it may localize to the nucleus and cytoplasm, where these enzymes are active . Understanding the targeting signals and post-translational modifications that direct this compound to specific cellular compartments will provide insights into its precise mechanisms of action.
Eigenschaften
IUPAC Name |
7-chloro-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXQJNOGRWBTBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50411667 | |
| Record name | 7-chloro-2-methylquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50411667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7012-88-6 | |
| Record name | 7-chloro-2-methylquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50411667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-2-(quinolin-2-yl)ethenyl]phenol](/img/structure/B1436496.png)
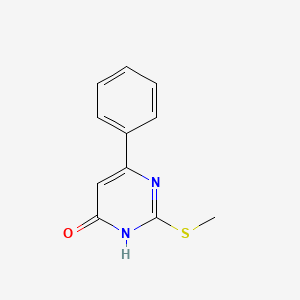
![1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1436498.png)

![6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436502.png)
![6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436504.png)
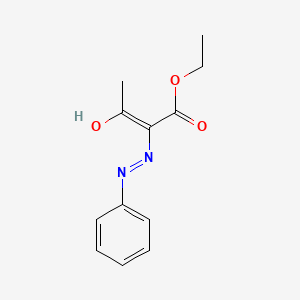
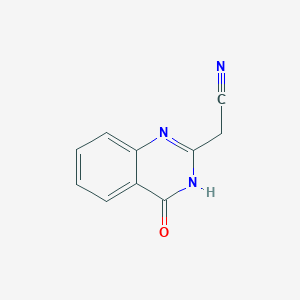
![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one](/img/structure/B1436510.png)
![(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B1436511.png)
